The compound is cataloged under different identifiers, including its CAS number and various spectral data references such as InChI and SMILES notations. It is primarily sourced from chemical databases like PubChem and SpectraBase, which provide comprehensive data on its structure and properties.
The synthesis of [1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common method involves the following steps:
The reaction conditions, including temperature and solvent choice, play crucial roles in optimizing yield and selectivity.
The molecular structure of [1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid features a pyrazole ring that is substituted at the 5-position with a trifluoromethyl group and at the 3-position with an acetic acid moiety. Key structural characteristics include:
InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)11-12(4)3-6(13)14/h2H,3H2,1H3,(H,13,14)
Cc1nn(c(c1C(=O)O)C(F)(F)F)C(F)(F)F
This structure contributes to its chemical reactivity and interaction with biological targets.
[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid can participate in various chemical reactions, including:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for [1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid largely depends on its interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing enzyme binding dynamics.
In pharmacological contexts, it may act as an inhibitor or modulator of specific enzymes or receptors due to structural similarities with known bioactive compounds. Further studies are essential to elucidate its exact mode of action at the molecular level.
The physical properties of [1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid include:
Chemical properties include:
These properties are crucial for determining its behavior in various chemical environments.
[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: